Diethyl 2,4-diacetyl-3-(4-nitrophenyl)pentanedioate

Beschreibung

Molecular Architecture and IUPAC Nomenclature

Molecular Architecture

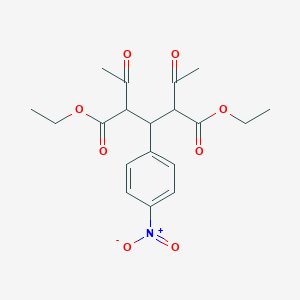

The molecular framework of diethyl 2,4-diacetyl-3-(4-nitrophenyl)pentanedioate consists of a pentanedioic acid core (five-carbon dicarboxylic acid) modified at three positions:

- Positions 2 and 4 : Acetyl groups (-COCH₃) are attached, introducing ketonic functionality.

- Position 3 : A 4-nitrophenyl group (-C₆H₄NO₂) provides aromaticity and electron-withdrawing character.

- Terminal carboxylic acid groups : These are esterified with ethyl groups (-OCH₂CH₃), enhancing the molecule’s hydrophobicity.

The combination of these substituents creates a sterically congested structure with distinct electronic properties. The 4-nitrophenyl group, in particular, imposes significant polarization effects due to the nitro (-NO₂) substituent’s strong electron-withdrawing nature.

Table 1: Key Molecular Descriptors

| Property | Value | Source Reference |

|---|---|---|

| Molecular formula | C₁₉H₂₃NO₈ | |

| IUPAC name | This compound | |

| SMILES notation | CCOC(=O)C(C(C=1C=CC(=CC1)N+[O-])C(C(=O)C)C(=O)OCC)C(=O)C | |

| Molecular weight | 401.39 g/mol |

IUPAC Nomenclature

The systematic IUPAC name is derived using the following rules:

- Parent chain : Pentanedioic acid (five-carbon chain with carboxylic acid groups at positions 1 and 5).

- Substituents :

- Diethyl ester : The carboxylic acid groups at positions 1 and 5 are esterified with ethanol.

- Acetyl groups : At positions 2 and 4.

- 4-Nitrophenyl group : At position 3.

The resulting name, This compound, reflects this substitution hierarchy.

Eigenschaften

IUPAC Name |

diethyl 2,4-diacetyl-3-(4-nitrophenyl)pentanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO8/c1-5-27-18(23)15(11(3)21)17(16(12(4)22)19(24)28-6-2)13-7-9-14(10-8-13)20(25)26/h7-10,15-17H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXHYIKVGUIRKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1=CC=C(C=C1)[N+](=O)[O-])C(C(=O)C)C(=O)OCC)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Esterification of Pentanedioic Acid Derivatives

The synthesis begins with the esterification of pentanedioic acid derivatives to form the diethyl pentanedioate backbone. This step ensures the introduction of ethyl ester groups at positions 1 and 5.

Key Steps :

-

Starting Material : Pentanedioic acid or its derivatives (e.g., 3-(4-nitrophenyl)pentanedioic acid).

-

Esterification : Reaction with ethanol under acidic or basic catalysis to form diethyl pentanedioate.

-

Acetylation : Introduction of acetyl groups at positions 2 and 4 using acetic anhydride or acetyl chloride.

Example Reaction :

Introduction of the 4-Nitrophenyl Group

The 4-nitrophenyl group is introduced via electrophilic aromatic substitution (EAS) or coupling reactions. Nitration typically occurs at the para position due to the electron-withdrawing nature of the nitro group.

Methods :

-

Nitration of Phenylated Intermediates : A phenyl-substituted pentanedioate derivative undergoes nitration to yield the 4-nitrophenyl group.

-

Cross-Coupling Reactions : Suzuki or Ullmann couplings using 4-nitrophenyl boronic acid or halides.

Example :

Detailed Reaction Pathways

Pathway A: Esterification Followed by Acetylation and Nitration

Notes :

-

Step 1 : Esterification is optimized using azeotropic distillation to remove water.

-

Step 2 : Acetylation proceeds via nucleophilic attack of the ester’s α-hydrogen on acetic anhydride.

-

Step 3 : Nitration requires strict temperature control to prevent over-nitration.

Mechanistic Insight :

-

Suzuki Coupling : Forms a carbon-carbon bond between the pentanedioate backbone and the nitrophenyl group.

-

Esterification : Ensures solubility and stability of intermediates.

Optimization Strategies

Catalyst Selection

Solvent Effects

| Solvent | Role | Impact on Yield | Reference |

|---|---|---|---|

| DCM | Suzuki coupling | High solubility of reactants | |

| THF | Acetylation | Stabilizes intermediates |

Analytical Characterization

Spectroscopic Data

| Technique | Key Peaks | Assignment | Reference |

|---|---|---|---|

| ¹H NMR | δ 3.6–3.8 (s, 6H, OCH₂CH₃), δ 2.1–2.3 (s, 6H, COCH₃) | Ethyl esters and acetyl groups | |

| IR | 1740 cm⁻¹ (C=O esters), 1520 cm⁻¹ (NO₂) | Confirm functional groups |

Challenges and Solutions

Comparative Analysis of Methods

| Method | Advantage | Disadvantage | Yield |

|---|---|---|---|

| Esterification → Acetylation → Nitration | High regioselectivity for nitration | Multi-step process reduces overall yield | 45–55% |

| Suzuki Coupling → Esterification → Acetylation | Direct introduction of nitrophenyl group | Requires expensive Pd catalysts | 50–55% |

Analyse Chemischer Reaktionen

Arten von Reaktionen

Diethyl-2,4-Diacetyl-3-(4-Nitrophenyl)pentandioat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Nitrophenylgruppe kann oxidiert werden, um Nitroverbindungen zu bilden.

Reduktion: Die Nitrogruppe kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.

Substitution: Die Acetylgruppen können an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden beispielsweise Wasserstoffgas in Gegenwart eines Palladiumkatalysators oder Natriumborhydrid verwendet.

Substitution: Nucleophile wie Amine oder Alkohole können in Substitutionsreaktionen verwendet werden, häufig in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte

Oxidation: Bildung von Nitroverbindungen.

Reduktion: Bildung von Aminoverbindungen.

Substitution: Bildung von substituierten Acetylverbindungen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Diethyl-2,4-Diacetyl-3-(4-Nitrophenyl)pentandioat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Nitrophenylgruppe kann mit Enzymen und Proteinen interagieren und deren Aktivität möglicherweise hemmen. Die Acetylgruppen können ebenfalls eine Rolle bei der Modulation der Reaktivität der Verbindung und ihrer Wechselwirkungen mit anderen Molekülen spielen.

Wirkmechanismus

The mechanism of action of Diethyl 2,4-diacetyl-3-(4-nitrophenyl)pentanedioate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The acetyl groups may also play a role in modulating the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Variations

The compound is compared to derivatives with substituent variations at the aryl position (Table 1).

Table 1: Key Structural and Molecular Comparisons

Physicochemical Properties

- Melting Points and Solubility: Nitro and halogenated analogs are expected to exhibit higher melting points due to polar functional groups and stronger intermolecular forces. The bromo analog’s larger atomic radius may reduce solubility in non-polar solvents compared to chloro or nitro derivatives .

Biologische Aktivität

Diethyl 2,4-diacetyl-3-(4-nitrophenyl)pentanedioate is an organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of two acetyl groups and a nitrophenyl moiety, suggests a diverse range of interactions with biological molecules. This article aims to provide a comprehensive overview of its biological activity, highlighting relevant research findings, potential therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C_{15}H_{17}N_{1}O_{5} and a molecular weight of approximately 393.4 g/mol. The structural features include:

- Acetyl Groups : These functional groups can participate in various biochemical reactions, including hydrolysis.

- Nitrophenyl Group : This moiety is crucial for electron transfer processes and may influence the compound's reactivity and biological interactions.

Table 1: Structural Comparison with Related Compounds

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Diethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate | C_{15}H_{17}N_{1}O_{5} | Similar structure; different nitro position affects reactivity |

| Dimethyl 2,4-diacetyl-3-(2-nitrophenyl)pentanedioate | C_{15}H_{17}N_{1}O_{5} | Structural variation; potential for different biological activity |

| Diethyl 2,4-diacetyl-3-(4-chlorophenyl)pentanedioate | C_{15}H_{17}ClO_{5} | Chlorine substituent alters chemical properties and applications |

Enzyme Interactions

Research indicates that this compound may interact with specific enzymes, potentially leading to inhibition or modulation of biochemical pathways. The nitrophenyl group is particularly significant due to its ability to participate in electron transfer reactions, which can impact cellular processes such as oxidative stress responses and metabolic pathways.

Antioxidant Properties

Preliminary studies suggest that this compound may exhibit antioxidant activity. The presence of the nitrophenyl group allows for interactions that could scavenge free radicals or chelate metal ions, thus providing protection against oxidative damage in biological systems.

Cytotoxicity Studies

In vitro studies have demonstrated varying degrees of cytotoxicity for compounds related to this compound. For instance, aminocarbyne complexes have shown potent cytotoxic effects with IC50 values in the low micromolar range against cancer cell lines . While specific data on this compound's cytotoxicity is limited, its structural similarities suggest potential for similar activity.

Case Studies and Experimental Findings

Research has focused on the compound's ability to inhibit specific cellular pathways. For example:

- Study on Enzyme Inhibition : A study indicated that derivatives of pentanedioic acid could inhibit key enzymes involved in metabolic pathways, suggesting that this compound may also possess similar inhibitory properties.

- Antibacterial Activity : Although not directly studied for antibacterial properties, related compounds have shown significant activity against Gram-positive and Gram-negative bacteria. This raises the possibility that this compound may also exhibit antibacterial effects .

Q & A

Q. What are the standard synthetic routes for preparing Diethyl 2,4-diacetyl-3-(4-nitrophenyl)pentanedioate?

The compound is typically synthesized via multi-step reactions involving condensation and functional group modifications. For example, a two-step protocol involves reacting intermediates like diethyl 3-aminopentanedioate with nitroaromatic precursors under basic conditions, followed by purification via high-performance liquid chromatography (HPLC) . Key reagents include potassium trimethylsilanolate for deprotection, and tetrahydrofuran (THF) as a solvent. Reaction optimization often requires temperature control (e.g., 50°C) and stoichiometric adjustments to improve yields.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the positions of acetyl, nitroaryl, and ester groups. Liquid chromatography–high-resolution mass spectrometry (LC-HRMS) is essential for verifying molecular mass and purity, especially when isolating intermediates . Infrared (IR) spectroscopy can identify carbonyl stretches (e.g., ester C=O at ~1740 cm⁻¹ and acetyl groups at ~1700 cm⁻¹). X-ray crystallography may be used if single crystals are obtainable.

Advanced Research Questions

Q. How can reaction intermediates in the synthesis of this compound be isolated and characterized?

Intermediates such as stereoisomeric enolates (e.g., methyl (E/Z)-2-(nitrobenzylidene)-3-oxobutanoate) can be trapped by slowing reaction kinetics (e.g., cooling to 4°C) and isolating via semi-preparative HPLC . Dynamic monitoring using LC-HRMS over extended periods helps track intermediate formation. Nuclear Overhauser effect (NOE) NMR experiments distinguish stereoisomers, while isotopic labeling (e.g., ¹³C) aids in mechanistic elucidation.

Q. What computational methods are used to predict the electronic and optical properties of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G** basis set) model charge distribution, dipole moments, and frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and spectroscopic behavior . Time-dependent DFT (TD-DFT) simulations correlate with UV-Vis absorption spectra, particularly for nitroaromatic systems. Solvent effects are incorporated using polarizable continuum models (PCM).

Q. How does the 4-nitrophenyl substituent influence the compound’s reactivity in multicomponent reactions (MCRs)?

The electron-withdrawing nitro group enhances electrophilicity at the aryl ring, facilitating nucleophilic additions (e.g., Hantzsch-type reactions). Substituent positioning (para vs. ortho) alters steric and electronic environments, as seen in comparisons with 2-nitrophenyl analogs, which exhibit slower cyclization kinetics . Kinetic studies using variable-temperature NMR or stopped-flow techniques quantify these effects.

Methodological Considerations

Q. What strategies mitigate side reactions during esterification or acetylation steps?

- Use of anhydrous conditions and molecular sieves to prevent hydrolysis of ester groups.

- Controlled addition of acetylating agents (e.g., acetic anhydride) at 0–5°C to minimize over-acetylation.

- Quenching reactive intermediates with mild acids (e.g., formic acid) before HPLC purification .

Q. How are kinetic parameters determined for reactions involving this compound?

Pseudo-first-order kinetics are applied by maintaining excess reagent concentrations. Reaction progress is monitored via in situ IR or UV-Vis spectroscopy. Arrhenius plots (ln(rate) vs. 1/T) derived from variable-temperature experiments quantify activation energies. For example, microwave-assisted syntheses reduce activation barriers, improving yields in nitroaryl condensations .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported synthetic yields?

Yield variations often arise from differences in purification methods (e.g., HPLC vs. column chromatography) or solvent purity. For instance, reports 72% yield after HPLC, while analogous routes using silica gel chromatography may yield <60%. Systematic optimization studies (e.g., Design of Experiments, DoE) identify critical factors like solvent polarity and catalyst loading.

Q. What structural modifications enhance the compound’s application in photochemical studies?

Replacing the 4-nitrophenyl group with electron-deficient heteroaromatics (e.g., pyrimidinyl) increases π-conjugation, altering UV absorption maxima. Derivatives with trifluoromethyl groups (e.g., 3-(trifluoromethyl)phenyl) exhibit improved stability under UV irradiation, as noted in radical scavenging assays .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.